Chrysoobtusin

説明

Chrysoobtusin has been reported in Senna obtusifolia and Senna tora with data available.

特性

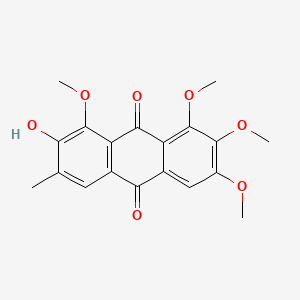

IUPAC Name |

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220870 | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70588-06-6 | |

| Record name | Chrysoobtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 220 °C | |

| Record name | Chrysoobtusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chrysoobtusin: A Technical Guide to Natural Sources, Biosynthesis, and Isolation for Pharmaceutical Research

Abstract

Chrysoobtusin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth exploration of the botanical origins of Chrysoobtusin, its biosynthesis via the polyketide pathway, and detailed, field-proven methodologies for its extraction, isolation, and characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge to create a practical and authoritative resource for obtaining and studying this promising bioactive compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established scientific principles.

Introduction: The Scientific Significance of Chrysoobtusin

Chrysoobtusin (IUPAC Name: 2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione; CAS No: 70588-06-6) is a substituted anthraquinone, a class of aromatic polyketides known for their diverse biological activities.[1][2] Anthraquinones form the structural backbone for numerous natural pigments and are pivotal components in many traditional remedies.[3] Chrysoobtusin itself is isolated from "Semen Cassiae," the seeds of specific Cassia species, which have a long history of use in traditional medicine for applications such as liver protection and promoting digestive health.[1][2] The growing body of research into the specific pharmacological effects of isolated anthraquinones necessitates a robust understanding of their natural sources and the methodologies required to obtain them in a pure form for rigorous scientific investigation. This guide serves as a foundational document to support such endeavors.

Botanical Sources of Chrysoobtusin

The primary natural reservoirs of Chrysoobtusin are found within the Senna (syn. Cassia) genus of the Leguminosae (Fabaceae) family. While several species contain a rich profile of anthraquinones, Chrysoobtusin is most prominently and consistently isolated from the mature seeds of two closely related species.

-

Senna tora (syn. Cassia tora) : Widely cited as the principal source, the seeds of Senna tora are a rich source of Chrysoobtusin.[3][4][5] Phytochemical studies have specifically identified Chrysoobtusin as a key constituent in this species.[6]

-

Senna obtusifolia (syn. Cassia obtusifolia) : This species is also a well-documented source of Chrysoobtusin and its glycosidic forms, such as Chrysoobtusin 2-β-D-glucoside.[5][7][8]

It is crucial for researchers to note that while often used interchangeably, S. tora and S. obtusifolia are distinct species. Some phytochemical analyses suggest a differential accumulation of anthraquinones, with one study indicating Chrysoobtusin is confined to C. tora, while the related compounds obtusin and obtusifolin are unique to C. obtusifolia.[6] This underscores the importance of precise botanical identification for reproducible research outcomes. One report also lists Senna surattensis as a source.[2]

| Table 1: Primary Botanical Sources of Chrysoobtusin | |

| Species Name (Synonym) | Primary Plant Part |

| Senna tora (Cassia tora) | Mature Seeds |

| Senna obtusifolia (Cassia obtusifolia) | Mature Seeds |

| Senna surattensis | Seeds |

Biosynthesis: The Polyketide Pathway

The molecular architecture of Chrysoobtusin is constructed via the polyketide pathway , a major route for the biosynthesis of secondary metabolites in plants, fungi, and bacteria.[1][7] In members of the Leguminosae family, anthraquinones like Chrysoobtusin are formed from the condensation of acetate-derived units.[1][3] Recent genomic and transcriptomic studies on Senna tora have identified that a chalcone synthase-like (CHS-L) enzyme, a type III polyketide synthase (PKS), is a key player in forming the foundational anthraquinone scaffold.[9][10][11]

The proposed biosynthetic route begins with one molecule of acetyl-CoA (the starter unit) and seven molecules of malonyl-CoA (the extender units). These are condensed by the PKS enzyme to form a linear octaketide chain. This unstable intermediate undergoes a series of intramolecular aldol condensations and subsequent aromatization reactions to cyclize into the core tricyclic anthranoid structure, such as emodin anthrone.[9] This scaffold is then subjected to a cascade of post-PKS modifications, including hydroxylations, O-methylations, and glycosylations, catalyzed by tailoring enzymes like cytochrome P450s and methyltransferases, to yield the final structure of Chrysoobtusin.

Figure 1: Proposed biosynthetic pathway of Chrysoobtusin via the polyketide route.

Experimental Protocols: Extraction and Isolation

The isolation of Chrysoobtusin is a multi-step process leveraging its physicochemical properties, specifically its moderate polarity. The following protocol is a synthesized methodology based on established literature.[2][3]

Workflow Overview

The process begins with a bulk extraction using a polar solvent to pull a wide range of metabolites from the plant matrix. This crude extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Chrysoobtusin is concentrated in the medium-polarity fraction, which is then subjected to chromatographic techniques for final purification.

Figure 2: Step-wise workflow for the extraction and isolation of Chrysoobtusin.

Step-by-Step Methodology

Step 1: Raw Material Preparation

-

Obtain authenticated, mature seeds of Senna tora or Senna obtusifolia.

-

Dry the seeds in a ventilated oven at 40-50°C to a constant weight to remove moisture.

-

Grind the dried seeds into a coarse powder (approx. 20-40 mesh) using a mechanical grinder to increase the surface area for solvent penetration.

Step 2: Primary Solvent Extraction

-

Rationale: Methanol is an effective polar solvent for extracting a broad range of secondary metabolites, including anthraquinones and their glycosides.

-

Pack the powdered seed material into a Soxhlet apparatus or place it in a large flask for maceration.

-

For Soxhlet extraction, reflux with methanol for 24-48 hours. For maceration, soak the powder in methanol (1:10 w/v) for 72 hours with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at <50°C to yield a dark, viscous crude methanolic extract.

Step 3: Liquid-Liquid Fractionation

-

Rationale: This step separates compounds based on their differential solubility in immiscible solvents. Chrysoobtusin, being moderately polar, will partition into an organic solvent like dichloromethane or ethyl acetate, leaving highly polar (sugars, salts) and non-polar (fats, oils) compounds behind.

-

Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel and first partition against hexane to remove non-polar lipids and chlorophyll. Discard the upper hexane layer.

-

Sequentially partition the remaining aqueous layer against dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[2][3] Collect the organic layers. This fraction will contain Chrysoobtusin.

-

Further partition the aqueous layer with n-butanol if interested in more polar glycosides.

-

Concentrate the CH₂Cl₂ or EtOAc fraction in vacuo to yield the enriched anthraquinone fraction.

Step 4: Chromatographic Purification

-

Rationale: Silica gel chromatography separates compounds based on adsorption. More polar compounds adsorb more strongly to the silica and elute later. HPLC provides high-resolution separation for final polishing.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Adsorb the enriched fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a UV lamp (254/366 nm) to identify fractions containing Chrysoobtusin.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the Chrysoobtusin-rich fractions and concentrate them.

-

Inject the sample into a preparative or semi-preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water with 0.1% formic acid) to achieve final separation.

-

Collect the peak corresponding to Chrysoobtusin and remove the solvent to obtain the pure compound.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the isolated compound is a critical final step. A combination of spectroscopic and chromatographic techniques is required for unambiguous characterization.

| Table 2: Analytical Techniques for Chrysoobtusin Characterization | |

| Technique | Purpose and Rationale |

| HPLC-UV/DAD | Determines purity by showing a single peak at a characteristic retention time. The Diode Array Detector (DAD) provides a UV spectrum of the peak, which is characteristic of the anthraquinone chromophore. |

| LC-MS/MS | Confirms the molecular weight of the compound (C₁₉H₁₈O₇, MW ≈ 358.34 g/mol ).[4][12] Tandem MS (MS/MS) provides a fragmentation pattern that serves as a structural fingerprint. |

| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR are essential for the complete and unambiguous elucidation of the molecular structure, confirming the positions of the methyl, hydroxyl, and methoxy groups on the anthraquinone core. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming stereochemistry and bond angles.[2] |

| FT-IR Spectroscopy | Identifies key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches, which are characteristic of Chrysoobtusin's structure. |

Conclusion

Chrysoobtusin is a valuable natural product primarily sourced from the seeds of Senna tora and Senna obtusifolia. Its biosynthesis follows the well-established polyketide pathway, culminating in a unique substitution pattern on the anthraquinone scaffold. The successful acquisition of pure Chrysoobtusin for research and drug development hinges on a systematic and logical approach to extraction and purification. The multi-step protocol outlined herein, combining solvent extraction, liquid-liquid partitioning, and multi-stage chromatography, provides a robust and reproducible framework for isolating this compound. Rigorous analytical characterization using a suite of spectroscopic and chromatographic methods is mandatory to ensure the identity, purity, and quality of the final product, thereby guaranteeing the validity of subsequent pharmacological and clinical investigations.

References

-

Perceptive BioScience. (n.d.). Chrysoobtusin 2-β-D-glucoside. [Link]

-

Lee, M. S., et al. (2007). Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase. Biological & Pharmaceutical Bulletin, 30(11), 2207-10. [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysoobtusin. PubChem Compound Database. [Link]

-

Ali, M. Y., et al. (2021). Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review. Molecules, 26(20), 6252. [Link]

-

Upadhyaya, S. K., & Singh, V. (1986). Phytochemical evaluation of Cassia obtusifolia L. and Cassia tora L. Proceedings of the Indian Academy of Sciences (Plant Sciences), 96(4), 321-326. [Link]

-

ResearchGate. (n.d.). Polyketide pathway for the biosynthesis of anthraquinones. [Link]

-

ResearchGate. (n.d.). Schematic representation of biosynthesis of anthraquinones through polyketide pathway. [Link]

-

Kim, J. H., et al. (2020). Genome-enabled discovery of anthraquinone biosynthesis in Senna tora. Nature Communications, 11(1), 5855. [Link]

-

Dave, H., & Ledwani, L. (2012). A review on anthraquinones isolated from Cassia species and their applications. Indian Journal of Natural Products and Resources, 3(3), 291-305. [Link]

-

National Center for Biotechnology Information. (2020). Genome-enabled discovery of anthraquinone biosynthesis in Senna tora. PubMed Central. [Link]

-

Kim, K., et al. (2020). De novo transcriptome sequence of Senna tora provides insights into anthraquinone biosynthesis. PLoS ONE, 15(5), e0225564. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genome-enabled discovery of anthraquinone biosynthesis in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo transcriptome sequence of Senna tora provides insights into anthraquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Chrysoobtusin: A Technical Guide to its Discovery, Isolation, and Characterization

Introduction: The Significance of Anthraquinones from Cassia Species

The genus Cassia (family: Leguminosae), widely distributed in tropical and subtropical regions, has been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic and East Asian systems.[] The seeds of species such as Cassia tora and Cassia obtusifolia (syn. Senna tora and Senna obtusifolia), known as Semen Cassiae, are renowned for a range of therapeutic applications, including liver protection, vision improvement, and as a laxative.[2][3] The primary bioactive constituents responsible for these effects are a class of aromatic compounds known as anthraquinones.[4]

Chrysoobtusin (2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione) is a key anthraquinone derivative found within this genus.[5] Its discovery and isolation are emblematic of the broader scientific journey in natural product chemistry, evolving from classical phytochemical screening to sophisticated chromatographic and spectroscopic techniques. This guide provides an in-depth technical overview of the history, methodology, and chemical principles underlying the discovery and isolation of chrysoobtusin, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Structural Data

Chrysoobtusin is a substituted monohydroxyanthraquinone. Its core structure and key properties are fundamental to understanding the rationale behind the extraction and purification strategies discussed in this guide.

| Property | Data | Source(s) |

| Molecular Formula | C₁₉H₁₈O₇ | [5] |

| Molecular Weight | 358.34 g/mol | [][5] |

| CAS Number | 70588-06-6 | [5][6] |

| IUPAC Name | 2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | [5] |

| Appearance | Yellow solid; yellow needles | [5] |

| Melting Point | 219 - 220 °C | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] |

| Natural Source(s) | Seeds of Cassia tora L., Senna obtusifolia | [][2][5] |

Part 1: The Historical Trajectory of Discovery and Isolation

The story of chrysoobtusin is intertwined with the systematic phytochemical investigation of Cassia species. Early studies in the mid-to-late 20th century focused on identifying the chemical constituents responsible for the plants' well-known medicinal properties.

Pioneering Investigations (Pre-1990s)

Initial phytochemical work on Cassia tora and Cassia obtusifolia identified a host of anthraquinones, including chrysophanol, physcion, and emodin. A pivotal study by Upadhyaya and Singh in 1986 provided a clear phytochemical distinction between the two closely related species. Their work was among the first to specifically report the isolation of chrysoobtusin from C. tora, while noting that other anthraquinones like obtusin and obtusifolin were characteristic of C. obtusifolia. This chemotaxonomic differentiation was crucial, highlighting chrysoobtusin as a key marker for C. tora.

The methodologies of this era were foundational, relying on classical extraction and chromatographic techniques. The causality behind these early experimental choices was rooted in the fundamental polarity of the target molecules.

-

Rationale for Solvent Selection: Researchers started with a broad-spectrum solvent like ethanol or methanol for Soxhlet extraction. This choice was logical as the alcohol could efficiently extract a wide range of compounds of varying polarities, including both anthraquinone aglycones and their glycosides.

-

Logic of Solvent Partitioning: The subsequent fractionation of the crude extract using a sequence of immiscible solvents (e.g., petroleum ether, chloroform, ethyl acetate) was a critical step. This process separates compounds based on their differential solubility and polarity. Chrysoobtusin, being a moderately polar anthraquinone aglycone, preferentially partitions into solvents like chloroform or ethyl acetate, separating it from highly nonpolar lipids (in the petroleum ether fraction) and highly polar glycosides and sugars (in the aqueous fraction).

-

Classical Chromatography: The final purification relied on column chromatography using silica gel as the stationary phase. The choice of mobile phase, typically a mixture of a nonpolar solvent (like benzene or chloroform) and a more polar solvent (like methanol or ethyl acetate), was adjusted to achieve differential elution. Less polar compounds travel faster down the column, while more polar compounds like chrysoobtusin are retained longer, allowing for their separation from other co-extracted compounds.

Modern Era: The Advent of Advanced Chromatography

From the late 1990s onwards, isolation strategies were revolutionized by the adoption of more powerful and efficient chromatographic techniques. While the foundational principles of extraction and partitioning remained, the purification step saw significant advancements.

-

High-Performance Liquid Chromatography (HPLC): The use of preparative and semi-preparative HPLC became standard for final purification.[7] This technique offers vastly superior resolution and speed compared to traditional column chromatography, enabling the isolation of high-purity compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): More recently, HSCCC has emerged as a powerful tool for separating anthraquinones from Cassia extracts.[8] HSCCC is a support-free liquid-liquid partition chromatography technique that eliminates the problem of irreversible adsorption of compounds onto a solid stationary phase (like silica gel), which can be an issue for some anthraquinones.[8] This method allows for higher sample loading and recovery, making it ideal for preparative-scale isolation.

The following diagram illustrates the logical evolution of these isolation workflows.

Caption: Evolution of Chrysoobtusin Isolation Workflows.

Part 2: Experimental Protocols and Methodologies

The following protocols are synthesized from methodologies reported in the literature. They are presented as self-validating systems, where the outcome of each step provides the rationale for the next.

Protocol 1: Classical Isolation Methodology

This protocol is based on the foundational techniques used in early phytochemical studies.

-

Preparation of Plant Material:

-

Procure authentic seeds of Cassia tora L.

-

Shade-dry the seeds at room temperature for 7-10 days until brittle.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction (Bulk Extraction):

-

Accurately weigh approximately 500 g of the powdered seed material.

-

Place the powder into a large cellulose thimble and insert it into a Soxhlet extractor.

-

Extract with 95% ethanol (approx. 2.5 L) for 24-48 hours, or until the solvent running through the siphon is colorless.

-

Causality: Soxhlet extraction ensures exhaustive extraction of semi-polar and polar metabolites due to the continuous cycling of fresh, hot solvent.

-

-

Concentration and Fractionation:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

-

Suspend the crude extract in 500 mL of distilled water and transfer to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of chloroform (3 x 500 mL).

-

Combine the chloroform fractions.

-

Self-Validation: A simple Thin Layer Chromatography (TLC) check of the chloroform fraction against the remaining aqueous fraction should show a concentration of the characteristic yellow-orange spots corresponding to anthraquinones in the chloroform layer.

-

-

Silica Gel Column Chromatography (Purification):

-

Concentrate the combined chloroform fractions to dryness.

-

Prepare a silica gel (60-120 mesh) column packed in chloroform.

-

Adsorb the dried chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

-

Collect fractions (e.g., 20 mL each) and monitor them by TLC using a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualizing under UV light (254 nm and 365 nm).

-

Causality: The gradient elution allows for the separation of compounds based on polarity. Chrysoobtusin will elute after less polar compounds but before more polar ones.

-

Combine the fractions containing the pure compound (as determined by TLC showing a single spot).

-

Recrystallize the combined fractions from a suitable solvent (e.g., acetone or methanol) to obtain pure, yellow crystals of chrysoobtusin.

-

Protocol 2: Modern High-Throughput Isolation Methodology

This protocol incorporates advanced chromatographic techniques for higher purity and efficiency.

-

Extraction and Partitioning (Steps 1-3 from Protocol 1 can be followed or modified):

-

Extraction can be optimized using ultrasonication or reflux with methanol for a shorter duration (e.g., 2-3 hours).

-

Partitioning against ethyl acetate is also highly effective and is often preferred over chloroform for safety and environmental reasons.[9]

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System Selection: The key to successful HSCCC is the selection of a suitable two-phase solvent system. For anthraquinones like chrysoobtusin, a common system is n-hexane–ethyl acetate–methanol–water. A typical ratio is (11:9:10:10, v/v/v/v). The system is thoroughly shaken in a separatory funnel and allowed to settle. The upper phase serves as the stationary phase and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Load the crude or semi-purified ethyl acetate fraction (dissolved in a small amount of the mobile phase) into the instrument.

-

Fill the multilayer coil column entirely with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min) while the column is rotating at high speed (e.g., 800-900 rpm).

-

Inject the sample solution into the column.

-

Monitor the effluent continuously with a UV-Vis detector (e.g., at 254 nm or 280 nm).

-

Collect fractions based on the resulting chromatogram peaks.

-

-

Causality & Self-Validation: HSCCC separates compounds based on their partition coefficient (K) between the two liquid phases. The resulting chromatogram provides real-time validation of the separation, with distinct peaks corresponding to different compounds. Fractions corresponding to the chrysoobtusin peak are collected.

-

-

Final Polishing by Semi-Preparative HPLC:

-

Combine and concentrate the chrysoobtusin-rich fractions from HSCCC.

-

If necessary, perform a final purification step using a reversed-phase (C18) semi-preparative HPLC column.

-

Use a mobile phase of methanol and water (often with a small amount of acid like formic acid to improve peak shape).

-

This step removes any final trace impurities, yielding chrysoobtusin with >98% purity.

-

The logical flow for developing a modern purification method is outlined below.

Caption: Logic Diagram for Modern Purification Strategy.

Part 3: Structural Elucidation and Characterization

The definitive identification of an isolated natural product requires a suite of spectroscopic analyses. The structure of chrysoobtusin was elucidated and is routinely confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

-

Mass Spectrometry (MS): Provides the exact molecular weight and formula (e.g., via HR-ESI-MS), confirming the elemental composition of C₁₉H₁₈O₇.

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information on the number and environment of protons in the molecule, while ¹³C NMR reveals the carbon skeleton.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity, linking protons to their attached carbons (HSQC) and mapping long-range (2-3 bond) correlations between protons and carbons (HMBC), which is essential for piecing together the molecular structure.

-

X-ray Crystallography: When suitable crystals can be grown, this technique provides unambiguous proof of the three-dimensional structure and stereochemistry.[7]

¹H and ¹³C NMR Spectroscopic Data

The following data, reported for chryso-obtusin in DMSO-d₆, is critical for its unambiguous identification.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 159.2 | - |

| 2 | 149.6 | - |

| 3 | 122.9 | - |

| 4 | 134.8 | - |

| 4a | 108.9 | - |

| 5 | 108.8 | - |

| 5a | 137.6 | - |

| 6 | 150.9 | - |

| 7 | 152.6 | - |

| 8 | 152.0 | - |

| 8a | 108.0 | - |

| 9 | 185.7 | - |

| 10 | 181.1 | - |

| 10a | 110.1 | - |

| C-CH₃ | 9.0 | 2.12 (s) |

| 1-OCH₃ | 61.2 | 3.75 (s) |

| 6-OCH₃ | 61.0 | 3.92 (s) |

| 7-OCH₃ | 56.4 | 3.90 (s) |

| 8-OCH₃ | 61.1 | 3.81 (s) |

| C-5 H | - | 7.15 (s) |

| 2-OH | - | 10.09 (s) |

| (Data synthesized from reported values). |

Conclusion

The journey of chrysoobtusin from a constituent in a traditional herbal remedy to a well-characterized phytochemical exemplifies the progress in natural product science. The historical methods, grounded in the principles of polarity and differential solubility, laid the groundwork for modern, highly efficient isolation techniques like HSCCC and HPLC. This guide provides the technical framework and causal logic behind these methodologies, offering researchers a comprehensive resource for the isolation and study of chrysoobtusin and related anthraquinones. The continued investigation into the bioactivity of these compounds holds promise for future therapeutic applications.

References

-

Gao, Y., et al. (2021). Phytochemistry, ethnopharmacological uses, biological activities, and therapeutic applications of Cassia obtusifolia L.: A comprehensive review. Molecules, 26(20), 6252. Available from: [Link]

-

Dave, H., & Ledwani, L. (2012). A review on anthraquinones isolated from Cassia species and their applications. Indian Journal of Natural Products and Resources, 3(3), 291-319. Available from: [Link]

- National Center for Biotechnology Information. "Chrysomycin G" PubChem Compound Summary for CID 139031252.

- National Center for Biotechnology Information. "Medicinal Components Recoverable From Sicklepod (Senna Obtusifolia) Seed: Analysis of Components by HPLC-MSn" PubChem Compound Summary for CID 139031252.

-

ScienceOpen. (n.d.). Supporting Information. Available from: [Link]

-

Xu, F., et al. (2022). Online extraction and enrichment coupling with high-speed counter-current chromatography for effective and target isolation of antitumor anthraquinones from seeds of Cassia obtusifolia. Journal of Separation Science, 45(4), 938-944. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacological review of Cassia tora Linn. (Fabaceae). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Chrysoobtusin. PubChem Compound Summary. Available from: [Link]

-

Records of Natural Products. (2023). Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. Available from: [Link]

-

The Good Scents Company. (n.d.). Chrysoobtusin (70588-06-6). Available from: [Link]

-

Jang, D. S., et al. (2007). Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase. Biological & Pharmaceutical Bulletin, 30(11), 2207-2210. Available from: [Link]

-

SciSpace. (n.d.). Cassia tora: a phyto-pharmacological overview. Available from: [Link]

-

Beilstein Journals. (n.d.). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Available from: [Link]

-

Longdom Publishing. (n.d.). Medicinal Components Recoverable From Sicklepod (Senna Obtusifolia) Seed. Available from: [Link]

-

Scientific Research Publishing. (n.d.). Kitanaka, S. and Takido, M. (1986) Studies on the Constituents in the Roots of Cassia obtusifolia L. and the Antimicrobial Activities of Constituents of the Roots and the Seeds. Yakugaku Zasshi, 106, 302-306. Available from: [Link]

-

Kim, Y. M., et al. (2004). Anthraquinones isolated from Cassia tora (Leguminosae) seed show an antifungal property against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 52(20), 6096-6100. Available from: [Link]

-

ResearchGate. (n.d.). Anthraquinones from the Seeds of Cassia tora with Inhibitory Activity on Protein Glycation and Aldose Reductase. Available from: [Link]

-

Asian Journal of Chemistry. (2005). Phytochemical Investigation of the Stem of Cassia tora Linn. Available from: [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chrysoobtusin | C19H18O7 | CID 155381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chrysoobtusin, 70588-06-6 [thegoodscentscompany.com]

- 7. Chrysoobtusin | CAS:70588-06-6 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Chrysoobtusin

An In-depth Technical Guide to Chrysoobtusin: Structure, Properties, and Biological Significance

This guide provides a comprehensive technical overview of Chrysoobtusin, an anthraquinone of significant interest in natural product chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its chemical structure, physicochemical properties, biosynthesis, isolation, and putative biological activities, grounding all claims in verifiable scientific literature.

Molecular Identity and Physicochemical Profile

Chrysoobtusin is a naturally occurring anthraquinone, a class of aromatic compounds characterized by a 9,10-dioxoanthracene core. Its specific substitution pattern of methoxy groups, a hydroxyl group, and a methyl group defines its unique chemical identity and contributes to its biological properties.

Chemical Structure and Identifiers

The foundational step in evaluating any bioactive compound is the precise definition of its structure. Chrysoobtusin's identity is established by its systematic name and various chemical identifiers.

-

IUPAC Name : 2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione[1]

-

Molecular Formula : C₁₉H₁₈O₇[1]

-

CAS Number : 70588-06-6[1]

The molecule possesses an almost planar anthraquinone ring system, a structural feature that facilitates π-π stacking interactions in its solid state.[2]

Caption: Hierarchical structure of Chrysoobtusin.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 358.3 g/mol | [1] |

| Appearance | Solid, Powder | [1][2] |

| Melting Point | 219 - 220 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| XlogP | 2.8 | [1] |

| Topological Polar Surface Area (TPSA) | 91.3 Ų | [1] |

This table summarizes key physicochemical data for Chrysoobtusin, essential for experimental design.

Spectroscopic Characterization

The definitive structure of Chrysoobtusin has been elucidated using a combination of modern spectroscopic and crystallographic techniques. While a consolidated public repository of its complete spectral data is sparse, its structural confirmation relies on the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon framework of the molecule, confirming the positions of the methyl, methoxy, and hydroxyl groups on the anthraquinone skeleton.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the exact mass and molecular formula (C₁₉H₁₈O₇).[3] Tandem MS (MS/MS) would be employed to analyze fragmentation patterns, providing further structural verification.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. Expected characteristic absorption bands would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl/methoxy groups, C=O stretching for the quinone carbonyls, and C=C stretching for the aromatic rings.

-

X-ray Crystallography : The crystal structure of Chrysoobtusin has been reported, providing unambiguous proof of its three-dimensional structure and stereochemistry.[2]

Natural Occurrence and Biosynthesis

Natural Sources

Chrysoobtusin is a secondary metabolite isolated from plants of the Senna genus (formerly Cassia). Its primary documented sources are:

These plants have a history of use in traditional medicine, particularly in Asia, for applications such as liver protection and as a laxative, suggesting a long-standing human exposure to Chrysoobtusin and related anthraquinones.[2][4]

Biosynthesis Pathway

The biosynthesis of the anthraquinone core in Senna obtusifolia follows the polyketide pathway, which is common for many aromatic natural products. The pathway is initiated from primary metabolism and proceeds through a series of enzymatic reactions to form the complex tricycle.

Caption: Putative biosynthesis of Chrysoobtusin in Senna.

The pathway initiates with precursors from glycolysis and the pentose phosphate pathway entering the Shikimate Pathway . Key enzymes such as 3-deoxy-7-phosphoheptulonate synthase (DAHPS) and isochorismate synthase (ICS) are crucial in forming isochorismate. This intermediate, combined with products from the malonate pathway via polyketide synthases (PKS), cyclizes to form the core anthraquinone scaffold. Subsequent post-modification steps, carried out by "tailoring enzymes" like methyltransferases and hydroxylases, generate the final structure of Chrysoobtusin.

Experimental Protocols: Isolation and Purification

The isolation of Chrysoobtusin from its natural source is a critical first step for any further research. The following protocol outlines a generalized, yet robust, methodology based on established phytochemical techniques.

Objective : To isolate and purify Chrysoobtusin from the seeds of Senna tora.

Workflow Diagram

Caption: Isolation workflow for Chrysoobtusin.

Step-by-Step Methodology

-

Preparation of Plant Material :

-

Procure authenticated, dried seeds of Senna tora.

-

Grind the seeds into a coarse powder using a mechanical grinder to increase the surface area for extraction.

-

Defat the powder by Soxhlet extraction with n-hexane to remove lipids, which can interfere with subsequent steps. Air-dry the defatted powder.

-

-

Extraction :

-

Macerate the defatted seed powder in 95% methanol (1:10 w/v) at room temperature for 72 hours with periodic agitation.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in distilled water and transfer to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. First, partition against an equal volume of chloroform (CHCl₃) three times.

-

Combine the chloroform layers. Chrysoobtusin, being moderately polar, will preferentially partition into this fraction.[2]

-

The remaining aqueous layer can be further partitioned with ethyl acetate and n-butanol to isolate more polar compounds if desired.

-

-

Chromatographic Purification :

-

Silica Gel Column Chromatography : Concentrate the chloroform fraction to dryness and adsorb it onto a small amount of silica gel (60-120 mesh).

-

Load the adsorbed sample onto a pre-packed silica gel column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:MeOH).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualize under UV light (254 nm and 365 nm).

-

Pool fractions that show a prominent spot corresponding to the Rf value of a Chrysoobtusin standard.

-

-

Final Purification (Preparative HPLC) :

-

Concentrate the pooled, enriched fractions.

-

Subject the sample to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

-

Use an isocratic or gradient mobile phase of methanol and water to achieve final separation.

-

Collect the peak corresponding to Chrysoobtusin and verify its purity using analytical HPLC (>98%).

-

Biological Activities and Putative Mechanisms of Action

While research specifically targeting Chrysoobtusin is limited, its classification as an anthraquinone and its isolation from a medicinally important plant provide a strong basis for predicting its biological activities. Much of its putative mechanism can be inferred from studies on structurally similar compounds, such as emodin and the flavonoid chrysin.

Anti-inflammatory Activity

Hypothesized Mechanism : The anti-inflammatory effects of many anthraquinones and flavonoids are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Putative anti-inflammatory mechanism of Chrysoobtusin.

-

NF-κB Inhibition : In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Chrysoobtusin likely inhibits IKK activation or IκBα phosphorylation, thus preventing NF-κB nuclear translocation. This mechanism is well-documented for the related flavonoid, chrysin.[5][6][7]

-

MAPK Inhibition : The MAPK pathways (including p38, JNK, and ERK) are also activated by inflammatory signals and lead to the activation of transcription factors like AP-1. Chrysoobtusin may suppress the phosphorylation of these kinases, thereby downregulating inflammatory gene expression.

Anticancer and Antitumor-Promoting Activity

Chrysoobtusin has been identified as an active compound with antitumor-promoting properties.[8] In an assay measuring the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation—a marker for tumor promotion—Chrysoobtusin demonstrated a 53.8% inhibitory effect.[8]

-

Induction of Apoptosis : Triggering programmed cell death by modulating the Bax/Bcl-2 ratio and activating caspases.

-

Cell Cycle Arrest : Halting the proliferation of cancer cells at specific checkpoints.

-

Inhibition of Metastasis : Preventing the spread of cancer cells.

Other Biological Activities

-

Antimutagenic Effects : An extract of Cassia tora containing Chrysoobtusin was shown to reduce mutations caused by aflatoxin B1, suggesting it may prevent the metabolic activation of mutagens.[2]

-

Aldose Reductase Inhibition : While Chrysoobtusin itself was inactive, its glucoside derivative, chryso-obtusin-2-O-β-D-glucoside, showed significant inhibitory activity against rat lens aldose reductase with an IC₅₀ value of 8.8 µM.[4] This enzyme is implicated in the pathogenesis of diabetic complications, suggesting a potential therapeutic avenue for Chrysoobtusin derivatives.

Safety and Toxicology

As of the current literature review, specific toxicological studies, such as the determination of an LD₅₀ or detailed cytotoxicity profiling on non-cancerous cell lines for Chrysoobtusin, are not available. This represents a significant knowledge gap that must be addressed before any consideration for therapeutic development. As with any bioactive compound, rigorous safety and toxicity evaluations are paramount.

Conclusion and Future Directions

Chrysoobtusin is a well-characterized anthraquinone from Senna species with a defined chemical structure and established methods for its isolation. Its biological profile, inferred from preliminary studies and the activities of structurally related compounds, points to a promising future in the investigation of anti-inflammatory and anticancer agents.

Key areas for future research include:

-

Quantitative Bioactivity : Determining the IC₅₀ values of pure Chrysoobtusin in various anti-inflammatory and anticancer assays.

-

Mechanistic Elucidation : Conducting detailed molecular studies to confirm its inhibitory effects on the NF-κB, MAPK, and other relevant signaling pathways.

-

Toxicology : Performing comprehensive in vitro and in vivo safety and toxicity studies.

-

Pharmacokinetics : Evaluating the ADME properties of Chrysoobtusin to understand its bioavailability and metabolic fate.

This technical guide serves as a foundational resource to catalyze further, more detailed investigations into the therapeutic potential of Chrysoobtusin.

References

-

Zhao, S., Liang, M., et al. (2018). Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway. Journal of Cardiovascular Pharmacology. Available at: [Link]

-

Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2017). Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis. Pharmacognosy Magazine, 12(Suppl 2), S296–S301. Available at: [Link]

-

Jung, S. H., Lee, Y. S., et al. (2007). Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase. Biological & Pharmaceutical Bulletin, 30(8), 1569-1571. Available at: [Link]

-

Khoo, B. Y., Chua, S. L., & Balaram, P. (2010). Apoptotic Effects of Chrysin in Human Cancer Cell Lines. International Journal of Molecular Sciences, 11(5), 2188–2199. Available at: [Link]

-

Weng, M. S., et al. (2021). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 26(15), 4475. Available at: [Link]

-

Mishra, S., et al. (2024). Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. Exploratory Target Antitumor Therapy, 5, 477-494. Available at: [Link]

-

Ismail, N. I. M., et al. (2019). Percentage inhibition (%) and IC 50 values of chrysin from Mitrella kentii on PGE 2 production in human whole blood induced by LPS. ResearchGate. Available at: [Link]

-

Dou, W., et al. (2013). Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway. The Journal of pharmacology and experimental therapeutics, 345(3), 475-484. Available at: [Link]

-

Dou, W., et al. (2013). Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Chen, X., et al. (2011). Identification and Characterization of Anthraquinones in Cassia tora L. by Liquid Chromatography Connected with Time of Flight Mass Spectrometry and Ion Trap Mass Spectrometry. Latin American Journal of Pharmacy, 30(7), 1359-1364. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155381, Chrysoobtusin. Retrieved from [Link]

-

Park, K. H., & Kim, J. S. (2011). Isolation and Identification of Antitumor Promoters from the Seeds of Cassia tora. Journal of Microbiology and Biotechnology, 21(10), 1043–1048. Available at: [Link]

Sources

- 1. Chrysoobtusin | C19H18O7 | CID 155381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]

Chrysoobtusin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Molecular Characteristics, Isolation, and Bioactivity of a Promising Natural Anthraquinone

Introduction

Chrysoobtusin, a naturally occurring anthraquinone, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its molecular formula, molecular weight, physicochemical properties, and biological activities. Sourced from the seeds of medicinal plants, Chrysoobtusin stands as a compelling candidate for further investigation in the pursuit of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

Chrysoobtusin is chemically classified as an anthraquinone, a class of organic compounds characterized by a 9,10-dioxoanthracene core. Its fundamental molecular attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈O₇ | [1] |

| Molecular Weight | 358.34 g/mol | [1] |

| CAS Number | 70588-06-6 | [1] |

| Appearance | Yellow powder | [2][3] |

| IUPAC Name | 1,7-dihydroxy-3,8-dimethoxy-2,6-dimethylanthracene-9,10-dione | [1] |

Chrysoobtusin's structure, featuring hydroxyl and methoxy functional groups, contributes to its specific solubility and reactivity profile. It is generally soluble in organic solvents such as methanol, ethanol, and DMSO.

Natural Occurrence and Isolation

Chrysoobtusin is primarily isolated from the seeds of plants belonging to the Cassia genus, most notably Cassia tora (also known as Senna tora) and Cassia obtusifolia (also known as Senna obtusifolia)[4]. These plants have a long history of use in traditional medicine, particularly in Asia.

Experimental Protocol: Isolation and Purification of Chrysoobtusin from Cassia tora Seeds

The following protocol outlines a general procedure for the extraction and purification of Chrysoobtusin, synthesized from established methodologies for isolating anthraquinones from Cassia tora seeds[2][3].

1. Preparation of Plant Material:

- Obtain dried seeds of Cassia tora.

- Grind the seeds into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

- Macerate the powdered seeds in 95% ethanol at a 1:10 (w/v) ratio.

- The extraction is typically carried out at room temperature with continuous stirring for 24-48 hours.

- Filter the ethanolic extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in distilled water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Chrysoobtusin, being moderately polar, is expected to be enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Subject the enriched fraction to column chromatography using silica gel (60-120 mesh).

- Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

- Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.

5. Recrystallization:

- Further purify the isolated Chrysoobtusin by recrystallization from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline powder.

start [label="Dried Cassia tora Seeds"];

grinding [label="Grinding"];

extraction [label="Ethanol Extraction"];

filtration [label="Filtration"];

concentration [label="Concentration"];

crude_extract [label="Crude Extract"];

partitioning [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate)"];

column_chromatography [label="Silica Gel Column Chromatography"];

fraction_collection [label="Fraction Collection (TLC Monitoring)"];

recrystallization [label="Recrystallization"];

pure_chrysoobtusin [label="Pure Chrysoobtusin", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> grinding;

grinding -> extraction;

extraction -> filtration;

filtration -> concentration;

concentration -> crude_extract;

crude_extract -> partitioning;

partitioning -> column_chromatography;

column_chromatography -> fraction_collection;

fraction_collection -> recrystallization;

recrystallization -> pure_chrysoobtusin;

}

Spectroscopic Characterization

The structural elucidation of Chrysoobtusin is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the definitive identification of Chrysoobtusin. A publication by Choi et al. (1996) in the Archives of Pharmacal Research provides the complete assignment of the ¹H and ¹³C NMR spectra for Chrysoobtusin isolated from Cassia tora[5][6]. Researchers should refer to this publication for the specific chemical shift values and coupling constants.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Chrysoobtusin. The mass spectrum will exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 358.34 g/mol [1].

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Chrysoobtusin in a suitable solvent like methanol or ethanol typically shows characteristic absorption bands for the anthraquinone chromophore.

Biological Activities and Therapeutic Potential

Chrysoobtusin has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Much of the detailed mechanistic understanding is extrapolated from studies on the closely related and more extensively studied anthraquinone, chrysin.

Hepatoprotective Effects

Studies on analogous compounds like chrysin have shown significant hepatoprotective activity against toxins such as carbon tetrachloride (CCl₄) and ethanol[7]. The proposed mechanism involves the modulation of inflammatory pathways, including the downregulation of pro-inflammatory cytokines like TNF-α, and the reduction of oxidative stress through the scavenging of free radicals[7].

Antimutagenic Activity

Chrysoobtusin has been reported to possess antimutagenic properties[4]. The mechanism is thought to involve the inhibition of metabolic activation of mutagens and the scavenging of electrophilic intermediates that can damage DNA.

Chemical Synthesis

While the total synthesis of Chrysoobtusin has not been extensively reported, synthetic strategies for related anthraquinones and chrysin derivatives can provide a framework for its potential chemical synthesis. Such routes often involve the construction of the anthraquinone core through reactions like the Friedel-Crafts acylation, followed by functional group modifications to introduce the hydroxyl and methoxy substituents.

Conclusion

Chrysoobtusin is a promising natural product with a well-defined molecular structure and significant biological activities. Its presence in readily available plant sources, coupled with its potential hepatoprotective and antimutagenic properties, makes it a compelling subject for further research and development. This technical guide provides a foundational understanding of Chrysoobtusin, intended to facilitate and inspire future investigations into its therapeutic potential.

References

- 1. Chrysoobtusin | C19H18O7 | CID 155381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ijarset.com [ijarset.com]

- 4. scispace.com [scispace.com]

- 5. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]

- 6. The NMR assignments of anthraquinones from Cassia tora - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]

- 7. researchgate.net [researchgate.net]

Traditional medicinal uses of Chrysoobtusin-containing plants

An In-depth Technical Guide to the Traditional Medicinal Uses of Chrysoobtusin-Containing Plants

Abstract

For centuries, plants from the Senna (formerly Cassia) genus have been cornerstones of traditional medicine systems worldwide, particularly in Ayurvedic and Traditional Chinese Medicine. These plants, rich in a class of compounds known as anthraquinones, have been empirically used to treat a wide array of ailments, from digestive disorders to inflammatory skin conditions. A key bioactive constituent among these is Chrysoobtusin, an anthraquinone derivative that, along with its related compounds, is responsible for many of the observed therapeutic effects. This technical guide serves as a bridge between ethnobotanical knowledge and modern pharmacological science. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the traditional applications of Chrysoobtusin-containing plants, their underlying phytochemical basis, and the scientific validation of their medicinal properties. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and quantification of these bioactive compounds, offering a practical framework for future research and development in phytomedicine.

Introduction: From Traditional Remedy to Modern Phytomedicine

Chrysoobtusin is a naturally occurring anthraquinone, a class of aromatic organic compounds known for their distinctive laxative and anti-inflammatory properties.[1] It is primarily isolated from the seeds of plants belonging to the Senna genus, most notably Senna obtusifolia (synonyms Cassia obtusifolia, Cassia tora).[1] These plants have a long and rich history of use in traditional healing practices across Asia and Africa.[2] The seeds, often roasted and prepared as a tea, are referred to as Jue Ming Zi (决明子) in Traditional Chinese Medicine, where they are used to "clear the liver and brighten the eyes," expel wind-heat, and relax the bowels.[3]

The enduring use of these plants in traditional systems provides a compelling rationale for their investigation as a source of novel therapeutic agents. As the pharmaceutical industry increasingly looks to natural products for drug discovery, a thorough understanding of the ethnobotanical context, coupled with rigorous scientific validation, is paramount. This guide aims to provide that comprehensive perspective, detailing the traditional uses, identifying the key bioactive phytochemicals, elucidating their scientifically-validated pharmacological activities, and providing robust experimental protocols to empower further research.

Ethnobotanical Profile and Traditional Applications

The medicinal applications of Senna obtusifolia and related species are diverse, utilizing different parts of the plant in various preparations to target a spectrum of ailments. The seeds are the most commonly used part, followed by the leaves and roots.

Table 1: Summary of Traditional Medicinal Uses of Senna obtusifolia (Cassia tora)

| Plant Part Used | Traditional Preparation | Ailment/Condition Treated | Traditional System/Region |

| Seeds | Decoction, Tea, Powder | Constipation, Indigestion, Flatulence[2][4] | Ayurveda, Traditional Chinese Medicine (TCM) |

| Eye disorders (blurry vision, itchy eyes, glaucoma)[3] | TCM, Folk Medicine (Asia) | ||

| Liver disorders, Jaundice[2] | Ayurveda | ||

| Hypertension[3] | TCM | ||

| Roasted and ground as a coffee substitute[3] | Various | ||

| Leaves | Paste, Poultice | Skin diseases (ringworm, eczema, itching, rashes)[4] | Folk Medicine (Asia, Africa) |

| Anti-inflammatory for joint pain[4] | Folk Medicine | ||

| Laxative[4] | Ayurveda | ||

| Root | Decoction | Liver tonic, Urogenital disorders[2] | Ayurveda |

| Used to stop vomiting[5] | Folk Medicine (Africa) |

Phytochemistry of Senna obtusifolia

The therapeutic efficacy of Senna obtusifolia is not attributable to a single molecule but to a complex mixture of bioactive compounds. The anthraquinones are considered the principal active constituents, with Chrysoobtusin being a prominent member.

Key Phytochemical Classes:

-

Anthraquinones: This class is central to the plant's laxative, antimicrobial, and anti-inflammatory effects. They exist in both free aglycone and glycoside forms. The glycosides are often inactive until they are hydrolyzed by gut microbiota into their active aglycone forms.[6]

-

Naphthopyrones: These compounds, such as toralactone and rubrofusarin, contribute to the plant's overall pharmacological profile, including potential antidiabetic activities.[7]

-

Flavonoids: These polyphenolic compounds are known for their potent antioxidant and anti-inflammatory properties.[7]

Table 2: Major Bioactive Compounds Isolated from Senna obtusifolia Seeds

| Compound Class | Specific Compound |

| Anthraquinones | Chrysoobtusin[3][6] |

| Obtusin[3][6] | |

| Aurantio-obtusin[3][6] | |

| Emodin[6][7] | |

| Chrysophanol[6][7] | |

| Physcion[6][7] | |

| Rhein[7] | |

| Obtusifolin[3][6] | |

| Naphthopyrones | Toralactone[7] |

| Rubrofusarin[7] | |

| Cassiaside[3] | |

| Flavonoids | Quercetin[7] |

Scientific Validation and Pharmacological Mechanisms

Modern scientific research has begun to validate many of the traditional uses of Chrysoobtusin-containing plants, uncovering the molecular mechanisms that underpin their therapeutic effects.

-

Laxative and Purgative Action: The most well-documented effect is the treatment of constipation. Anthraquinone glycosides pass through the upper gastrointestinal tract unchanged. In the colon, they are hydrolyzed by bacterial enzymes into active aglycones (like emodin and chrysophanol), which stimulate peristalsis and inhibit water and electrolyte reabsorption, leading to a laxative effect.[6]

-

Anti-inflammatory Activity: The traditional use for treating skin inflammation and joint pain is supported by modern studies. Chrysoobtusin and related flavonoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[8] This includes the suppression of cyclooxygenase-2 (COX-2), an enzyme that synthesizes pro-inflammatory prostaglandins, and the downregulation of the NF-κB signaling pathway, a master regulator of the inflammatory response.[8][9][10]

-

Hepatoprotective Effects: The traditional use as a "liver tonic" and for treating jaundice aligns with evidence of hepatoprotective activity. Studies have shown that extracts and isolated compounds can protect liver cells from damage induced by toxins like carbon tetrachloride and ethanol.[4][11] The mechanism involves scavenging free radicals, boosting the endogenous antioxidant response, and modulating inflammatory cytokines like TNF-α.[5][12]

-

Antimicrobial and Antifungal Activity: The application of leaf pastes for skin ailments like ringworm is explained by the antimicrobial properties of the plant's anthraquinones. Emodin, aloe-emodin, and rhein have demonstrated significant activity against a range of bacteria and fungi, providing a scientific basis for their use in treating dermatophyte infections.[13]

-

Anticancer Potential: Emerging in-vitro research has highlighted the potential of these plants in oncology. Extracts and isolated compounds, including Chrysoobtusin, have been shown to inhibit the proliferation of various cancer cell lines and promote apoptosis (programmed cell death).[2][14]

Technical Guide: Extraction, Isolation, and Analysis of Anthraquinones

For researchers aiming to investigate Chrysoobtusin and its related compounds, a robust and reproducible methodology for their extraction and analysis is crucial. The following protocol provides a comprehensive workflow validated by phytochemical literature.

Experimental Workflow Diagram

The overall process, from raw plant material to quantitative analysis, can be visualized as a multi-step workflow.

Caption: Workflow for Anthraquinone Extraction and Analysis.

Detailed Step-by-Step Protocol

Objective: To extract, separate, and quantify Chrysoobtusin and other major anthraquinones from Senna obtusifolia seeds.

Causality: The choice of solvents and techniques is based on the polarity of the target molecules. A non-polar solvent is first used to remove fats (which can interfere with analysis), followed by a polar solvent to extract the semi-polar anthraquinones. Chromatography then separates these compounds based on their differential affinity for the stationary and mobile phases.

Materials:

-

Dried Senna obtusifolia seeds

-

Petroleum ether (or n-hexane)

-

Methanol (HPLC grade)

-

Ethyl acetate, Chloroform

-

Silica gel (for column chromatography)

-

Deionized water

-

Acetic acid or Phosphoric acid (for mobile phase)

-

Acetonitrile (HPLC grade)

-

Analytical standards (Chrysoobtusin, Emodin, Chrysophanol, etc.)

Equipment:

-

Grinder/Mill

-

Soxhlet apparatus

-

Rotary evaporator

-

Ultrasonic bath or reflux setup

-

Glass chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Analytical balance

Methodology:

-

Sample Preparation and Defatting:

-

Dry the Senna obtusifolia seeds at 40-50°C until a constant weight is achieved.

-

Grind the dried seeds into a fine powder (approx. 40-60 mesh).

-

Accurately weigh ~50 g of the powdered material and place it in a cellulose thimble.

-

Perform Soxhlet extraction with petroleum ether for 6-8 hours to remove lipids.

-

Air-dry the defatted powder to remove residual solvent.

-

-

Extraction of Anthraquinones:

-

Transfer the defatted powder to a flask. Add methanol at a 1:10 solid-to-solvent ratio (w/v).

-

Extract using an ultrasonic bath for 30-45 minutes at 40°C. Alternatively, perform reflux extraction for 1-2 hours.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more to ensure complete extraction.

-

Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation (Optional, for Isolation):

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as chloroform and then ethyl acetate.[14]

-

Separate the layers using a separatory funnel and concentrate each fraction. Anthraquinones like Chrysoobtusin are typically enriched in the chloroform and ethyl acetate fractions.[14]

-

-

Purification (Optional, for Isolation):

-

Subject the enriched fraction (e.g., the chloroform fraction) to silica gel column chromatography.

-

Elute with a gradient solvent system, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate individual compounds.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the same compound.

-

-

Quantitative Analysis by HPLC:

-

System: A Reverse-Phase HPLC (RP-HPLC) system is ideal.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13][15]

-

Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic solvent. A common mobile phase is Methanol: 2% Aqueous Acetic Acid (70:30, v/v).[13][15] Another option is Methanol:Water:Phosphoric Acid (600:400:1, v/v/v).[16]

-

Detection: UV detector set at 254 nm, a wavelength where many anthraquinones show strong absorbance.[13][16]

-

Procedure:

-

Prepare a stock solution of the crude extract or fraction in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Prepare a series of standard solutions of Chrysoobtusin, emodin, etc., at known concentrations to create a calibration curve.

-

Inject 10-20 µL of the standards and sample solutions.

-

Identify the peaks in the sample chromatogram by comparing their retention times with the analytical standards.

-

Quantify the amount of each anthraquinone in the sample by correlating its peak area with the calibration curve.

-

-

Future Perspectives and Drug Development

The rich ethnobotanical history and strong scientific validation of Chrysoobtusin-containing plants make them a valuable resource for modern drug development. Chrysoobtusin and its related anthraquinones serve as promising lead compounds for developing new anti-inflammatory, hepatoprotective, and potentially anticancer therapeutics.

However, challenges remain. Natural product research must address issues of bioavailability, standardization of extracts, and potential toxicity. For instance, while anthraquinones are effective laxatives, long-term use can lead to adverse effects. Future research should focus on:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by Chrysoobtusin.

-

Structure-Activity Relationship (SAR): Synthesizing derivatives of Chrysoobtusin to enhance potency and reduce toxicity.[17]

-

Advanced Drug Delivery Systems: Developing formulations like nanoparticles or liposomes to improve the bioavailability and targeted delivery of these compounds.[18]

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into validated therapeutic applications for human diseases.

By integrating traditional knowledge with modern scientific tools, the full therapeutic potential of these ancient remedies can be realized, offering new hope for the treatment of a variety of human ailments.

References

- Vertex AI Search. (n.d.). Exploring the Medicinal Uses of Cassia Tora: A Natural Health Remedy.

- Yoshioka, T., Ino, T., & Konoshima, T. (1997). Isolation and identification of antitumor promoters from the seeds of Cassia tora. PubMed.

- Gritsanapan, W., & Mangmeesri, A. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace.

- Agro Gums. (2024, April 30). Harnessing the Power of Cassia Tora Seeds: Benefits and FAQs.

- ResearchGate. (2025, January 17). (PDF) A Review on Hepatoprotective Effect of Chrysin: Preclinical Implications and Molecular Cascades Came into Focus.

- Banciu, M., et al. (2017). Hepatoprotective activity of chrysin is mediated through TNF-α in chemically-induced acute liver damage: An in vivo study and molecular modeling. Experimental and Therapeutic Medicine.

- Lee, J., et al. (2007). Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase. PubMed.

- MedChemExpress. (n.d.). Seeds of Cassia tora Linn. extract.

- Plants & Herbs. (2024, October 24). 'Senna obtusifolia'. A significant plant in traditional medicine.

- Pusparini, N., et al. (2024, December 10). Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition. PubMed Central.